molecular formula C9H5NO3 B3361835 5H-1,3-Dioxolo[4,5-f]indol-2-one CAS No. 93578-30-4

5H-1,3-Dioxolo[4,5-f]indol-2-one

Cat. No.: B3361835
CAS No.: 93578-30-4
M. Wt: 175.14 g/mol
InChI Key: ASUMZHXSSDDKTH-UHFFFAOYSA-N
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Description

5H-1,3-Dioxolo[4,5-f]indol-2-one is an organic compound with the molecular formula C9H7NO2. It is a heterocyclic compound containing both indole and dioxole rings. This compound is known for its potential biological activities, including anti-tumor, anti-viral, and anti-oxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

5H-1,3-Dioxolo[4,5-f]indol-2-one can be synthesized through various methods. One common method involves the reaction of indole with formaldehyde under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide and a solvent like dichloromethane . Another method involves the use of triphenylphosphine in diphenyl ether at elevated temperatures (around 260°C) for about an hour .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

5H-1,3-Dioxolo[4,5-f]indol-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the indole or dioxole rings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combined indole and dioxole rings, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

5H-[1,3]dioxolo[4,5-f]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO3/c11-9-12-7-3-5-1-2-10-6(5)4-8(7)13-9/h1-4,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUMZHXSSDDKTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC3=C(C=C21)OC(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20536997
Record name 2H,5H-[1,3]Dioxolo[4,5-f]indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20536997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93578-30-4
Record name 2H,5H-[1,3]Dioxolo[4,5-f]indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20536997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H-1,3-Dioxolo[4,5-f]indol-2-one
Reactant of Route 2
5H-1,3-Dioxolo[4,5-f]indol-2-one
Reactant of Route 3
5H-1,3-Dioxolo[4,5-f]indol-2-one
Reactant of Route 4
5H-1,3-Dioxolo[4,5-f]indol-2-one
Reactant of Route 5
5H-1,3-Dioxolo[4,5-f]indol-2-one
Reactant of Route 6
5H-1,3-Dioxolo[4,5-f]indol-2-one

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